3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide
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Overview
Description
3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring, a phenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines.
Introduction of the Phenyl and Methylphenyl Groups: The phenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as aluminum chloride (AlCl3) and are conducted under anhydrous conditions.
Formation of the Propanamide Moiety: The propanamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: It can be used to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, enhancing their ability to cross biological membranes and interact with target sites. The phenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A piperazine derivative used as an antipsychotic.
Quetiapine: Another piperazine derivative used to treat schizophrenia and bipolar disorder.
Sitagliptin: A piperazine-containing drug used to treat type 2 diabetes.
Uniqueness
3-[4-[3-(2-Methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3-[4-[3-(2-methylphenyl)-3-phenylpropanoyl]piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-23(28)26-15-13-25(14-16-26)12-11-22(24)27/h2-10,21H,11-17H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZCJZBEKHHDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N2CCN(CC2)CCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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